(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-9(6-11)14-10(13-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRYUZXDMQDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640299 | |
| Record name | 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933742-59-7 | |
| Record name | 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation
One common method to prepare 4-methyl-1,3-thiazole derivatives is the cyclization of α-haloketones or α-hydroxyketones with thiourea or thioamides under acidic or neutral conditions.
- For example, 4-methyl-5-(2-hydroxyethyl)-thiazole can be synthesized by reacting 3-acetylpropanol with thiourea in acidic solvent at 78–100 °C for 3–8 hours, followed by pH adjustment and extraction steps to isolate the thiazole intermediate. This method provides mild conditions and a good yield (~73%) with relatively low production cost.
Functionalization at the 5-Position: Installation of Methanamine Group
The 5-position on the thiazole ring is functionalized to introduce a methanamine (-CH2NH2) substituent. This can be achieved via several routes:
Reduction of Ester or Alcohol Precursors
Starting from 4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl methanol or ester intermediates, reduction with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperature (0 °C) under inert atmosphere converts esters or carboxyl derivatives to the corresponding alcohols or amines.
For example, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol has been synthesized by reducing the corresponding ethyl ester with LiAlH4 in THF at 0 °C for 1.5 hours, yielding 85.1% of product. By analogy, similar reduction conditions can be applied to pyridinyl-substituted analogs.
Amination via Nucleophilic Substitution
Mesylation of the hydroxyl group followed by nucleophilic displacement with ammonia or methylamine in methanol can convert the 5-(2-hydroxyethyl)thiazole derivatives to the corresponding 5-(2-aminoethyl)thiazoles.
In a related synthesis, 1-[2-thiazol-4-yl-(2-hydroxyethyl)]-4-n-propylpiperazine was mesylated and then reacted with methylamine to yield the corresponding aminoethyl derivative. This strategy can be adapted to prepare the methanamine substituent on the thiazole ring.
Representative Preparation Method Summary Table
Detailed Research Findings and Analysis
The cyclization of 3-acetylpropanol with thiourea under acidic conditions provides a straightforward route to the thiazole ring with a hydroxyethyl substituent, which is a versatile intermediate for further functionalization.
Reduction protocols using lithium aluminum hydride are effective for converting esters or related groups to alcohols or amines, with high yields and mild conditions, as demonstrated in phenyl-substituted analogs.
Amination through mesylation followed by nucleophilic substitution with methylamine is a reliable method to introduce the methanamine group at the 5-position of the thiazole ring, as supported by related piperazine-thiazole derivative syntheses.
Cross-coupling methods for installing the pyridin-4-yl substituent are well-established in heterocyclic chemistry, though specific literature for this exact compound is limited in the retrieved data. However, the general applicability of Suzuki coupling for 2-substituted thiazoles is well documented.
Chemical Reactions Analysis
Reactions Involving the Methanamine Group
The primary amine (-NH₂) in the methanamine group participates in several transformations:
1.1 Acylation/Alkylation
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Reagents : Acyl chlorides, alkyl halides, or acid anhydrides.
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Conditions : Basic conditions (e.g., triethylamine, pyridine) for acylation; alkylating agents (e.g., methyl iodide) in polar aprotic solvents.
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Products : Amides or alkylated derivatives.
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Mechanism : Nucleophilic attack by the amine on electrophilic carbonyls or alkyl groups.
1.2 Reductive Amination
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Reagents : Aldehydes/ketones with reducing agents (e.g., sodium cyanoborohydride, H₂/Pd).
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Conditions : Mild acidic conditions (e.g., acetic acid).
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Products : Secondary amines or imine intermediates.
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Applications : Synthesis of heterocyclic compounds or bioactive derivatives .
1.3 Oxidation
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Reagents : Potassium permanganate, chromic acid.
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Conditions : Aqueous acidic or basic environments.
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Products : Nitriles or amides.
Reactions Involving the Thiazole Ring
The thiazole core exhibits aromatic reactivity, particularly at the sulfur and nitrogen positions:
2.1 Electrophilic Substitution
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Reagents : Nitration agents (e.g., HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
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Conditions : Catalysts like AlCl₃ for Friedel-Crafts alkylation.
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Products : Substituted thiazoles (e.g., nitro, halogenated derivatives).
2.2 Condensation Reactions
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Reagents : Carbonyl compounds (e.g., aldehydes, ketones).
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Conditions : Acidic or basic catalysis.
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Products : Schiff bases or heterocyclic fused systems.
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Example : Knoevenagel condensation with aromatic aldehydes to form pyrrolidin-2-one derivatives .
2.3 Sulfonation
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Reagents : Sulfuric acid, sulfonating agents.
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Conditions : High temperatures, acidic media.
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Products : Sulfonated thiazole derivatives.
Reactions Involving the Pyridine Ring
The pyridin-4-yl group undergoes classic aromatic transformations:
3.1 Electrophilic Aromatic Substitution
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Reagents : Nitric acid, halogens, Friedel-Crafts reagents.
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Conditions : Acidic or Lewis acidic catalysts.
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Products : Substituted pyridines (e.g., nitropyridines, alkylpyridines).
3.2 Nucleophilic Substitution
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Reagents : Nucleophiles (e.g., hydroxylamine, amines).
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Conditions : Basic or mildly acidic environments.
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Products : Pyridine derivatives with functional group replacements.
Cross-Coupling and Cyclization Reactions
The compound’s heterocyclic system enables cross-coupling and cyclization:
4.1 Suzuki Coupling
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Reagents : Boronic acids, palladium catalysts.
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Conditions : Aqueous/organic solvent mixtures.
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Products : Biaryl derivatives (e.g., arylated thiazoles or pyridines).
4.2 Heterocyclization
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Reagents : Carbonyl compounds, diamines.
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Conditions : Acidic or basic catalysis.
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Products : Fused heterocycles (e.g., pyrimidinones, isoindoles).
Comparative Reaction Analysis
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .
Anticonvulsant Properties
Thiazole-containing compounds have shown promise in the treatment of epilepsy. In particular, derivatives of thiazole have been evaluated for their anticonvulsant activity in animal models. The structure of this compound suggests it may possess similar properties, potentially acting through modulation of neurotransmitter systems .
Cancer Research
The compound's structural features position it as a candidate in cancer therapy. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis. Preliminary studies suggest that this compound could be explored further for its anticancer properties, particularly in targeting specific cancer cell lines .
Material Science
Polymer Chemistry
Thiazole derivatives are being investigated for their role as monomers in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronics and coatings .
Sensors and Electronics
The compound's electronic properties make it a candidate for use in sensor technology. Research has shown that thiazole-based compounds can be used to create sensitive electrochemical sensors for detecting pollutants and biomolecules. The unique electronic characteristics of this compound may enhance the performance of such sensors .
Agricultural Chemistry
Pesticide Development
The agricultural sector is exploring thiazole derivatives as potential pesticides due to their biological activity against pests. This compound could serve as a template for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The thiazole ring’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Biological Activity
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, supported by research findings, data tables, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10N2S
- Molecular Weight : 206.26 g/mol
- CAS Number : 886851-57-6
Recent studies suggest that thiazole-based compounds, including this compound, exhibit their biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancerous cells .
Antitumor Activity
Research indicates that thiazole derivatives can possess significant antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is essential for its cytotoxic activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| (4-methyl-2-pyridin-4-y)-thiazole analogs | HT29 | 23.30 ± 0.35 |
| Other thiazole derivatives | Various | <20 |
The compound has shown effectiveness comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
In addition to its antitumor effects, this compound has been evaluated for its inhibitory action on enzymes such as tyrosinase and various kinases. For example, it has been reported to have dual inhibitory effects against tyrosinase and 11β-HSD1, which are relevant in metabolic disorders and skin pigmentation .
| Enzyme | IC50 (µM) |
|---|---|
| Tyrosinase | 11.27 ± 5.90 |
| 11β-HSD1 | 5.03 ± 0.69 |
These findings indicate potential therapeutic applications beyond oncology, including dermatological uses and metabolic regulation.
Case Studies
A notable case study involved the synthesis of a series of thiazole derivatives that included this compound. These derivatives were tested for their anticancer properties against several cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Q & A
Q. What are the common synthetic routes for (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine, and how can purity be optimized?
The synthesis typically involves cyclocondensation reactions to form the thiazole core. A starting material like 4-methyl-2-pyridin-4-ylthiazole may react with methylamine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to introduce the methanamine group. Purity optimization includes recrystallization from ethanol/water mixtures and column chromatography using silica gel with a gradient of ethyl acetate in hexane .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH₂. X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. How is initial biological activity screening conducted for this compound?
In vitro assays such as enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., fluorescence polarization) are used. Dose-response curves (0.1–100 µM) assess potency (IC₅₀/EC₅₀). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .
Q. What are the standard protocols for handling and storing this compound?
Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Solubility in DMSO (50 mM stock) requires desiccation to avoid hydrolysis. Stability tests via HPLC at 1, 3, and 6 months confirm integrity .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Continuous flow reactors enhance reaction efficiency and reproducibility. Catalysts like p-toluenesulfonic acid (5 mol%) or microwave-assisted synthesis (100 W, 80°C) reduce reaction time from 24 h to 2–4 h. Post-synthetic purification via preparative HPLC (>95% purity) is critical for scaling .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) model binding modes. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Pharmacophore mapping aligns the thiazole-pyridine core with known active ligands .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Replacing the pyridin-4-yl group with electron-withdrawing groups (e.g., CF₃) increases lipophilicity (logP ↑0.5–1.0) and enhances blood-brain barrier penetration. Methyl group removal at C4 reduces steric hindrance, improving binding to hydrophobic enzyme pockets (ΔΔG = −2.3 kcal/mol) .
Q. What strategies resolve contradictions in biological data across studies?
Cross-validate assays (e.g., SPR vs. ITC for binding affinity). Control for batch-to-batch variability using QC/QA protocols (HPLC, LC-MS). Meta-analyses of IC₅₀ values from ≥3 independent studies identify outliers due to assay conditions (e.g., pH, co-solvents) .
Q. How is SHELXL employed in crystallographic refinement for this compound?
SHELXL refines X-ray data (Mo-Kα, λ = 0.71073 Å) using least-squares minimization. Twinning parameters (TWIN/BASF) resolve non-merohedral twinning. Hydrogen atoms are added geometrically, and anisotropic displacement parameters (ADPs) model thermal motion. R-factor convergence <5% ensures accuracy .
Q. What are the challenges in optimizing pharmacokinetic properties (e.g., bioavailability)?
Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., amine oxidation). Prodrug strategies (e.g., acetylated amine) enhance oral absorption. LogD7.4 optimization (2.0–3.5) balances solubility and membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
